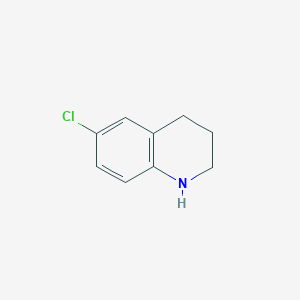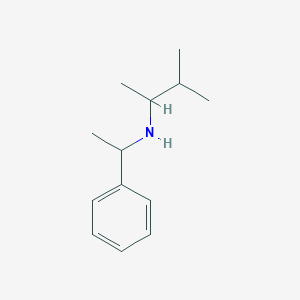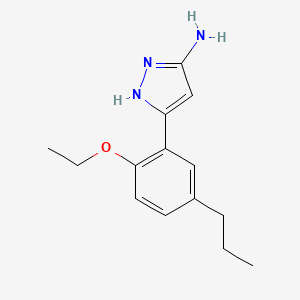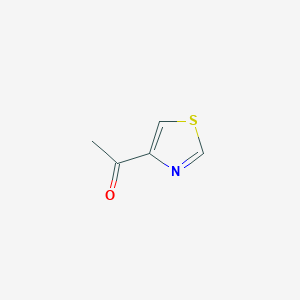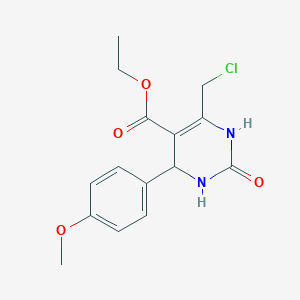
5-Bromo-3,3-dimethylindoline
Descripción general
Descripción
“5-Bromo-3,3-dimethylindoline” is a chemical compound with the molecular formula C10H12BrN . It is used in various chemical reactions and has been the subject of several studies .
Synthesis Analysis
The synthesis of “5-Bromo-3,3-dimethylindoline” has been described in several studies. For instance, one study reported the synthesis of a Schiff base ligand via condensation of 5-bromo-3-hydrazonoindolin-2-one and 7-formyl-8-hydroxy-2-methylquinoline . Another study reported the synthesis of 5-bromo-1-decylindolin-2-one without isolation of the intermediate hydrazone by the Wolff–Kishner reduction of 2-(5-bromo-1-decyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)propanedinitrile with hydrazine hydrate .
Molecular Structure Analysis
The molecular structure of “5-Bromo-3,3-dimethylindoline” has been analyzed in several studies . These studies have provided detailed information about the structure of the compound, including its physical and chemical properties.
Chemical Reactions Analysis
“5-Bromo-3,3-dimethylindoline” has been used in various chemical reactions. For example, it has been used in the synthesis of new 4,5-dihydrothiazole derivatives based on 3,5-dimethylpyrazole and cytisine and salsoline alkaloids .
Physical And Chemical Properties Analysis
“5-Bromo-3,3-dimethylindoline” has several physical and chemical properties. It has a molecular formula of C10H12BrN and a molecular weight of 240.096 Da . Other properties such as density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, polar surface area, polarizability, surface tension, and molar volume have also been reported .
Aplicaciones Científicas De Investigación
Chemical Synthesis
5-Bromo-3,3-dimethylindoline is used as a building block in the synthesis of various complex organic compounds . Its unique structure allows it to participate in a variety of chemical reactions, making it a versatile tool in the field of synthetic chemistry .
Pharmaceutical Research
This compound is used in the synthesis of novel pharmaceuticals. Its bromine atom can act as a leaving group, allowing for the introduction of various functional groups. This makes it a valuable tool in the development of new drugs.
Material Science
In material science, 5-Bromo-3,3-dimethylindoline is used in the development of organic light-emitting diodes (OLEDs). The indoline ring system can contribute to the conjugation of the molecule, which is a key factor in the light-emitting properties of OLEDs.
Heterocyclic Building Blocks
5-Bromo-3,3-dimethylindoline is used as a heterocyclic building block . Heterocyclic compounds are widely used in various fields of chemistry due to their unique properties, including their ability to form stable ring structures .
Indolines
This compound is a member of the indoline family . Indolines are important in medicinal chemistry and are found in many biologically active compounds .
Bromides
As a bromide, 5-Bromo-3,3-dimethylindoline can be used in reactions that require a bromine atom . Bromides are commonly used in organic synthesis as they are good leaving groups .
Mecanismo De Acción
Biochemical Pathways
Indole derivatives, such as 5-Bromo-3,3-dimethylindoline, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .
Pharmacokinetics
It has been suggested that the compound has high gastrointestinal absorption and is bbb permeant . These properties could potentially impact the bioavailability of the compound, but further studies are needed to confirm this.
Result of Action
Indole derivatives are known to have diverse biological activities, suggesting that 5-bromo-3,3-dimethylindoline may also have a range of effects at the molecular and cellular level .
Propiedades
IUPAC Name |
5-bromo-3,3-dimethyl-1,2-dihydroindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c1-10(2)6-12-9-4-3-7(11)5-8(9)10/h3-5,12H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPLGFHHNPVKTBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC2=C1C=C(C=C2)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10457985 | |
| Record name | 5-BROMO-3,3-DIMETHYLINDOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10457985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3,3-dimethylindoline | |
CAS RN |
53388-86-6 | |
| Record name | 5-BROMO-3,3-DIMETHYLINDOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10457985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-3,3-dimethyl-2,3-dihydro-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,7-Dihydro-2-pentafluorophenyl-5H-pyrrolo[2,1-c]-1,2,4-triazolium tetrafluoroborate](/img/structure/B1352731.png)

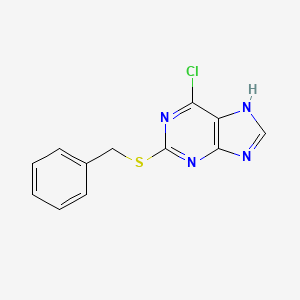

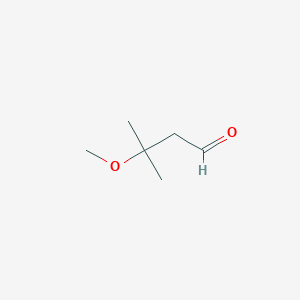
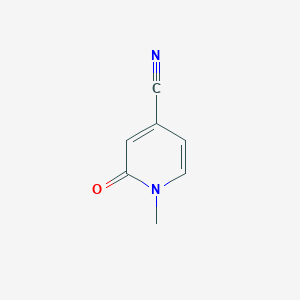
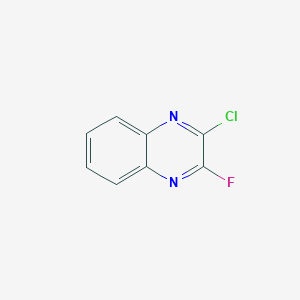
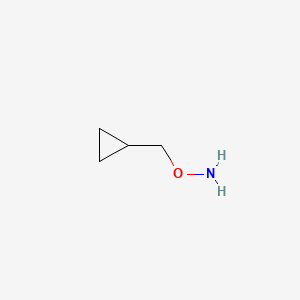
![3-Phenylbicyclo[1.1.1]pentan-1-amine](/img/structure/B1352750.png)
